2-(1-Carbamimidamido-4-chloroisoquinoline-7-sulfonamido)-2-methylpropanoic acid dihydrate
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Overview
Description
UK-371804 Dihydrate is a highly potent and selective inhibitor of urokinase-type plasminogen activator (uPA). It is known for its reversible, substrate-competitive inhibition with a Ki value of 10 nM . This compound has shown excellent selectivity over other proteases such as tissue plasminogen activator (tPA), plasmin, Factor IXa, and Factor Xa .
Mechanism of Action
Target of Action
UK-371804 Dihydrate, also known as 2-[[4-Chloro-1-(diaminomethylideneamino)isoquinolin-7-yl]sulfonylamino]-2-methylpropanoic acid;dihydrate or EN300-26979610, is a potent and selective inhibitor of the urokinase-type plasminogen activator (uPA) . The primary target of UK-371804 Dihydrate is uPA, a serine protease that plays a crucial role in tissue remodeling, wound healing, and cell migration .
Mode of Action
UK-371804 Dihydrate interacts with its target, uPA, by reversibly and competitively inhibiting its activity . This interaction results in the suppression of uPA’s ability to convert plasminogen to plasmin, a key step in the activation of several important biochemical pathways .
Biochemical Pathways
The inhibition of uPA by UK-371804 Dihydrate affects several biochemical pathways. Primarily, it disrupts the plasminogen activation system, leading to a decrease in the conversion of plasminogen to plasmin . This can result in the reduction of extracellular matrix degradation, cell migration, and other downstream effects associated with these processes .
Pharmacokinetics
It is noted that when applied topically, uk-371804 dihydrate effectively penetrates into excisional wounds of experimental pigs . This suggests that the compound may have good skin permeability, which could impact its bioavailability.
Result of Action
The molecular and cellular effects of UK-371804 Dihydrate’s action primarily involve the inhibition of uPA activity. This leads to a decrease in the conversion of plasminogen to plasmin, thereby reducing extracellular matrix degradation and cell migration . In a porcine acute excisional wound model, UK-371804 Dihydrate showed no adverse effect on wound healing parameters .
Action Environment
It is noted that the compound can effectively penetrate into pig wounds when applied topically , suggesting that its action may be influenced by the local environment of the application site.
Biochemical Analysis
Biochemical Properties
UK-371804 Dihydrate is a reversible, substrate-competitive, highly potent and selective inhibitor of the urokinase-type plasminogen activator (uPA) with a Ki value of 10 nM . It exhibits excellent selectivity over tissue plasminogen activator (tPA), plasmin, Factor IXa, and Xa .
Cellular Effects
The effects of UK-371804 Dihydrate on cells are primarily mediated through its inhibition of uPA. This can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
UK-371804 Dihydrate exerts its effects at the molecular level through its binding interactions with uPA, leading to the inhibition of this enzyme . This can result in changes in gene expression and other downstream effects .
Metabolic Pathways
Given its role as a uPA inhibitor, it is likely to interact with enzymes and cofactors involved in the plasminogen activation pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of UK-371804 Dihydrate involves multiple steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature controls to ensure high yield and purity .
Industrial Production Methods
Industrial production of UK-371804 Dihydrate follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to maintain consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
UK-371804 Dihydrate undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its activity.
Reduction: This reaction can reduce specific functional groups, affecting the compound’s overall structure and function.
Substitution: This reaction involves replacing one functional group with another, which can be used to create derivatives of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions are often derivatives of UK-371804 Dihydrate with modified functional groups. These derivatives can have different biological activities and are used in various research applications .
Scientific Research Applications
UK-371804 Dihydrate has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of uPA and its effects on various biochemical pathways.
Biology: Employed in cell-based assays to investigate the role of uPA in cellular processes such as migration and invasion.
Industry: Utilized in the development of new therapeutic agents targeting uPA-related pathways.
Comparison with Similar Compounds
Similar Compounds
UK-356618: Another uPA inhibitor with a different chemical structure but similar inhibitory activity.
UK-5099: A compound that targets a different enzyme but has comparable selectivity and potency.
UK-383367: A related compound with a similar mechanism of action but different pharmacokinetic properties.
Uniqueness
UK-371804 Dihydrate stands out due to its high selectivity for uPA over other proteases and its potent inhibitory activity. Its ability to penetrate tissues and inhibit uPA activity without adverse effects on wound healing makes it a valuable tool in both research and potential therapeutic applications .
Properties
IUPAC Name |
2-[[4-chloro-1-(diaminomethylideneamino)isoquinolin-7-yl]sulfonylamino]-2-methylpropanoic acid;dihydrate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN5O4S.2H2O/c1-14(2,12(21)22)20-25(23,24)7-3-4-8-9(5-7)11(19-13(16)17)18-6-10(8)15;;/h3-6,20H,1-2H3,(H,21,22)(H4,16,17,18,19);2*1H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFYPSYSMKMZKEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)NS(=O)(=O)C1=CC2=C(C=C1)C(=CN=C2N=C(N)N)Cl.O.O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN5O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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